PSB-0739
Description
This compound belongs to the anthraquinone sulfonate family, characterized by a planar anthraquinone core substituted with amino, sulfonate, and anilino groups. The disodium salt enhances solubility in aqueous media, making it suitable for biological and industrial applications. Its structure includes a 1-amino group, a 2-sulfonate group, and a 4-(4-anilino-3-sulfonatoanilino) substituent, which confers unique electronic and steric properties.
Properties
IUPAC Name |
disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLYXXXOJUNCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of PSB-0739 involves multiple steps, including the formation of its sulfonate groups and the incorporation of phenylamino and anthracenesulfonic acid moieties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
PSB-0739 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at its phenylamino groups.
Reduction: Reduction reactions can occur at the sulfonate groups.
Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
PSB-0739 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the P2Y12 receptor and its role in various biochemical pathways.
Biology: this compound is employed in cellular studies to understand the mechanisms of platelet aggregation and the role of P2Y12 receptors in different cell types.
Medicine: The compound is investigated for its potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Industry: This compound is used in the development of new drugs targeting the P2Y12 receptor, contributing to the pharmaceutical industry’s efforts to create more effective antithrombotic agents
Mechanism of Action
PSB-0739 exerts its effects by competitively inhibiting the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. By blocking this receptor, this compound prevents the activation of downstream signaling pathways that lead to platelet aggregation. This inhibition is crucial in preventing thrombus formation, making this compound a valuable compound in antithrombotic research .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Key Research Findings
Structural Determinants of Function
- Sulfonate Groups : Enhance solubility and electrostatic interactions with receptor binding sites. The disodium form in the target compound and PSB-1011 improves bioavailability .
- Anilino Modifications: The 3-sulfonatoanilino group in the target compound and this compound is critical for high-affinity receptor binding. Substitutions like dichlorotriazine (PSB-1011) or acetyl(methyl)amino (Acid Blue 182) alter applications (therapeutic vs. industrial) .
Biological Activity
Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, commonly referred to as PSB-0739, is a synthetic compound known for its biological activity, particularly as a potent antagonist of the P2Y12 receptor. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.
- Chemical Name : Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
- CAS Number : 1052087-90-7
- Molecular Formula : C26H17N3Na2O8S2
- Molecular Weight : 609.54 g/mol
- Solubility : Soluble in water up to 25 mM .
This compound acts primarily as a P2Y12 receptor antagonist , which is crucial in platelet activation and aggregation. The P2Y12 receptor is part of the purinergic signaling pathway and plays a significant role in cardiovascular diseases. By inhibiting this receptor, this compound can potentially reduce thrombus formation and improve outcomes in conditions such as acute coronary syndromes and other thromboembolic disorders.
Antiplatelet Effects
Recent studies have demonstrated that this compound exhibits strong antiplatelet activity. The compound has been shown to inhibit ADP-induced platelet aggregation effectively. In vitro assays revealed that this compound has an inhibitory constant (K_i) of approximately 24.9 nM, indicating its high potency against the P2Y12 receptor .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with other known P2Y12 antagonists such as clopidogrel and ticagrelor.
| Compound | K_i (nM) | Mechanism | Administration Route |
|---|---|---|---|
| This compound | 24.9 | P2Y12 receptor antagonist | Oral/Injections |
| Clopidogrel | 100 | P2Y12 receptor antagonist | Oral |
| Ticagrelor | 30 | P2Y12 receptor antagonist | Oral |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
